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molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No. B1625887
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06570044B2

Procedure details

At dry and inert atmosphere, magnesium (6.4 gr., 0.26 mole) was heated with a trace of iodine until brown vapors evolved (−60° C). It was cooled down to room temperature and toluene (300 ml) and tetrahydrofuran (30 ml) were added. The mixture was heated to 450-50° C. and a mixture of ethyl bromide (30 gr., 0.26 mole) and toluene (30 ml) was added dropwise. The mixture was stirred at 50° C. until all the magnesium had practically been consumed. The mixture was cooled and a mixture of t-butylacetylene (20 gr., 0.24 mole) mixed with toluene (20 ml) was added gradually. The mixture was stirred at 30°-40° C. for 4-6 hours. Progress of the reaction could be monitored by the evolution of ethane. The reaction mixture was cooled to 0° C.-5° C. and a mixture of acrolein (stabilized by hydroquinone) (14 gr., 0.25 mole) diluted with toluene (20 ml) was added gradually during 1 hour. The mixture was heated to room temperature and stirred for 4 hours. The reaction mixture was quenched with ammonium chloride solution. The phases were separated. The organic phase was extracted with toluene (3×50 ml). The combined organic phases were washed with water to neutrality. The solution was dried and the solvent stripped. The crude product was obtained (20.2 gr., 65% yield). The crude product was distilled (boiling point 68° C.-69.5° C. at 12 mbar) to give pure 6,6-dimethylhept-1-en-4-yn-3-ol (16.1 gr., 48%).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].II.C(Br)C.[C:7]([C:11]#[CH:12])([CH3:10])([CH3:9])[CH3:8].CC.[CH:15]([CH:17]=[CH2:18])=[O:16]>C1(C)C=CC=CC=1.O1CCCC1>[CH3:8][C:7]([CH3:10])([CH3:9])[C:11]#[C:12][CH:15]([OH:16])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)C#C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Seven
Name
acrolein
Quantity
14 g
Type
reactant
Smiles
C(=O)C=C
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30°-40° C. for 4-6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At dry
CUSTOM
Type
CUSTOM
Details
(−60° C)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 450-50° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
had practically been consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
was added gradually
CUSTOM
Type
CUSTOM
Details
Progress of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.-5° C.
ADDITION
Type
ADDITION
Details
was added gradually during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to room temperature
STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with toluene (3×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
The crude product was obtained (20.2 gr., 65% yield)
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled (boiling point 68° C.-69.5° C. at 12 mbar)

Outcomes

Product
Details
Reaction Time
5 (± 1) h
Name
Type
product
Smiles
CC(C#CC(C=C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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